molecular formula C16H20N4O3S B6577703 1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide CAS No. 1206991-89-0

1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide

Cat. No. B6577703
CAS RN: 1206991-89-0
M. Wt: 348.4 g/mol
InChI Key: BGDHWOYNNGHZOQ-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide, or 1-MS-PP, is an organic compound belonging to the piperidine class of compounds. It has a wide range of applications in the field of scientific research, due to its unique properties.

Mechanism of Action

The mechanism of action of 1-MS-PP is not fully understood, however, it is believed to act by binding to certain proteins and enzymes, thus affecting their structure and function. This binding may be mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-MS-PP are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins. It has also been shown to have an inhibitory effect on certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

1-MS-PP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable at room temperature. It is also non-toxic, which makes it safe to handle. However, it is also relatively expensive, and its mechanism of action is still not fully understood.

Future Directions

1-MS-PP has potential applications in a variety of fields. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. It could also be used to study cell signaling pathways and to develop new therapies for diseases. Additionally, it could be used to study the effects of drugs on the body and to develop new methods of drug delivery. Finally, it could be used to study the effects of environmental toxins on the body.

Synthesis Methods

1-MS-PP is synthesized through a process known as “acylation”. This involves the reaction of a carboxylic acid and an amine, in the presence of a catalyst, to form an amide. In the case of 1-MS-PP, the carboxylic acid used is 1-methanesulfonyl-4-piperidinecarboxylic acid and the amine is 4-(1H-pyrazol-3-yl)phenylamine. The catalyst is typically an acid, such as sulfuric acid, hydrochloric acid, or trifluoroacetic acid. The reaction typically takes place at temperatures between 90 and 120°C.

Scientific Research Applications

1-MS-PP is a useful compound for scientific research due to its unique properties. It has been used in a variety of studies, including those related to drug design, enzyme inhibition, and protein-ligand binding. It has also been used in studies of cell signaling pathways, as well as studies of the structure and function of proteins.

properties

IUPAC Name

1-methylsulfonyl-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-24(22,23)20-10-7-13(8-11-20)16(21)18-14-4-2-12(3-5-14)15-6-9-17-19-15/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDHWOYNNGHZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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